molecular formula C11H10N4O3 B12883643 [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate CAS No. 405146-84-1

[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate

Cat. No.: B12883643
CAS No.: 405146-84-1
M. Wt: 246.22 g/mol
InChI Key: VSNKXVCGHIDQMJ-UHFFFAOYSA-N
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Description

2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate is an organic compound that features a triazole ring, a carbamoyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The triazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Acetylation of the Phenyl Group: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole or phenyl acetate derivatives.

Scientific Research Applications

2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    Phenyl Acetate: A simple ester with a phenyl group and an acetate moiety.

    Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.

Uniqueness

2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate is unique due to the combination of its triazole ring, carbamoyl group, and phenyl acetate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

405146-84-1

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C11H10N4O3/c1-8(16)18-10-5-3-2-4-9(10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17)

InChI Key

VSNKXVCGHIDQMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NN2C=NN=C2

Origin of Product

United States

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